molecular formula C17H20N4O2S B2911497 2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-N-methyl-N-phenylacetamide CAS No. 1795298-67-7

2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-N-methyl-N-phenylacetamide

Cat. No.: B2911497
CAS No.: 1795298-67-7
M. Wt: 344.43
InChI Key: XAFDLDPOLHPHOU-UHFFFAOYSA-N
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Description

2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-N-methyl-N-phenylacetamide is a complex organic compound that features a thiazolopyridine core structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The presence of multiple functional groups, including an acetamido group and a phenylacetamide moiety, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-N-methyl-N-phenylacetamide typically involves multi-step organic synthesis. One common approach starts with the preparation of the thiazolopyridine core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The acetamido group is then introduced via acylation reactions, often using acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The final step involves the coupling of the N-methyl-N-phenylacetamide moiety, which can be accomplished using standard peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction parameters, as well as advanced purification techniques such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-N-methyl-N-phenylacetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-N-methyl-N-phenylacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-N-methyl-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, depending on the nature of the target and the context of the interaction.

Comparison with Similar Compounds

Similar Compounds

    2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridine: A simpler analog lacking the N-methyl-N-phenylacetamide moiety.

    N-methyl-N-phenylacetamide: A compound with similar functional groups but without the thiazolopyridine core.

Uniqueness

2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-N-methyl-N-phenylacetamide is unique due to the combination of its thiazolopyridine core and the presence of both acetamido and phenylacetamide groups

Properties

IUPAC Name

2-(2-acetamido-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-5-yl)-N-methyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2S/c1-12(22)18-17-19-14-8-9-21(10-15(14)24-17)11-16(23)20(2)13-6-4-3-5-7-13/h3-7H,8-11H2,1-2H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAFDLDPOLHPHOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC2=C(S1)CN(CC2)CC(=O)N(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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